

Solubility of O-Toluenesulfonamide in common organic solvents

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Compound of Interest

Compound Name: *O-Toluenesulfonamide*

Cat. No.: *B073098*

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An In-depth Technical Guide to the Solubility of **O-Toluenesulfonamide** in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of **o-toluenesulfonamide** (o-TSA) in a variety of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize **o-toluenesulfonamide** in their work. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **o-toluenesulfonamide** is a critical parameter for its application in synthesis, crystallization, and formulation. Extensive studies have been conducted to quantify its solubility in numerous organic solvents across a range of temperatures. The mole fraction solubility of **o-toluenesulfonamide** generally increases with rising temperature in the tested solvents.[1][2]

Below are tables summarizing the mole fraction solubility (x) of **o-toluenesulfonamide** in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of **o-Toluenesulfonamide** in Various Solvents at 318.15 K (45 °C)[1][3]

| Solvent | Mole Fraction Solubility (x) |
|---------------|------------------------------|
| Ethyl Acetate | 0.07748 |
| Acetonitrile | 0.07368 |
| Methanol | 0.05790 |
| Ethanol | 0.04564 |
| n-Propanol | 0.04271 |
| Isopropanol | 0.04142 |
| n-Butanol | 0.03879 |

Table 2: Mole Fraction Solubility (x) of **o-Toluenesulfonamide** in Additional Solvents at Various Temperatures^{[2][4]}

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
|----------------|-----------------|------------------------------|
| Alcohols | | |
| Methanol | 283.15 | 0.0298 |
| 318.15 | 0.0579 | |
| Ethanol | 283.15 | 0.0219 |
| 318.15 | 0.0456 | |
| n-Propanol | 283.15 | 0.0198 |
| 318.15 | 0.0427 | |
| Isopropanol | 283.15 | 0.0189 |
| 318.15 | 0.0414 | |
| n-Butanol | 283.15 | 0.0175 |
| 318.15 | 0.0388 | |
| Isobutanol | 273.15 | 0.0123 |
| 323.15 | 0.0421 | |
| n-Pentanol | 273.15 | 0.0109 |
| 323.15 | 0.0398 | |
| Isopentanol | 273.15 | 0.0105 |
| 323.15 | 0.0387 | |
| Ketones | | |
| Acetone | 273.15 | 0.0452 |
| 323.15 | 0.1235 | |
| Cyclohexanone | 273.15 | 0.0521 |
| 323.85 | 0.1589 | |
| Cyclopentanone | 273.15 | 0.0611 |

| | | |
|-----------------|--------|--------|
| 323.85 | 0.1798 | |
| Esters | | |
| Ethyl Acetate | 283.15 | 0.0412 |
| 318.15 | 0.0775 | |
| Methyl Acetate | 273.15 | 0.0432 |
| 323.15 | 0.1198 | |
| Ethyl Formate | 273.15 | 0.0398 |
| 323.15 | 0.1087 | |
| Other Solvents | | |
| Acetonitrile | 283.15 | 0.0389 |
| 318.15 | 0.0737 | |
| Dichloromethane | 273.15 | 0.0198 |
| 323.15 | 0.0654 | |

Qualitative solubility information indicates that **o-toluenesulfonamide** is also soluble in ethanol and slightly soluble in ether and DMSO.[5][6] Its solubility in water is low, reported as 1.6 g/L at 25 °C.[6][7]

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using the isothermal saturation method, also referred to as the static gravimetric method.[1][2][4] This is a widely accepted and reliable technique for measuring solid-liquid equilibrium.

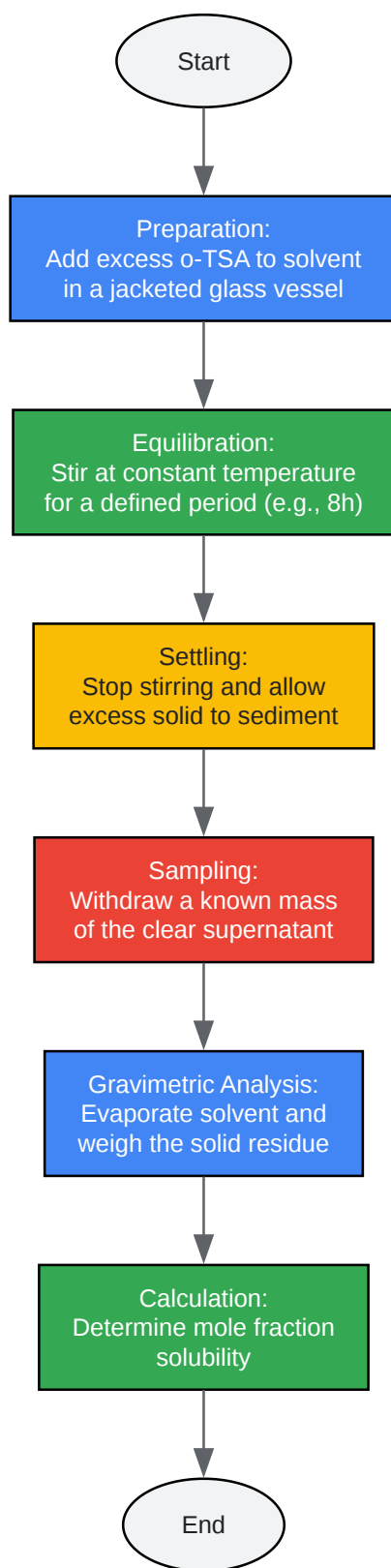
Detailed Methodology:

- **Apparatus:** The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature. A circulating thermostatic bath is used to control the temperature with high precision. A magnetic stirrer ensures the solution remains well-mixed.

- **Sample Preparation:** An excess amount of **o-toluenesulfonamide** is added to a known volume of the selected organic solvent in the glass vessel.
- **Equilibration:** The resulting suspension is continuously stirred at a constant, predetermined temperature for a sufficient duration to ensure that solid-liquid equilibrium is achieved. The time required to reach equilibrium can vary but is often determined empirically; in some studies, this period was established to be around 8 hours.^[4]
- **Phase Separation:** After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to permit the excess solid to settle, leaving a clear, saturated supernatant.
- **Sampling and Analysis:** A known mass of the clear supernatant is carefully withdrawn. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining dissolved **o-toluenesulfonamide** is determined gravimetrically.
- **Calculation:** The mole fraction solubility is calculated from the masses of the dissolved solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **o-toluenesulfonamide**.



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Caption: Experimental workflow for solubility determination.

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